The compound is cataloged under the CAS number 1022962-66-8 and has a molecular formula of C6H10N4O. It has a molecular weight of approximately 154.17 g/mol and is known for its solid-state properties, including a melting point range of 204-206 °C . As a member of the pyrazole family, it exhibits unique reactivity patterns due to the presence of amino and carboxamide functional groups.
The synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide typically involves cyclocondensation reactions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, often catalyzed by acids or bases. This process requires controlled heating to facilitate the formation of the pyrazole ring structure .
For large-scale production, continuous flow reactors may be employed to optimize yield and purity. This approach aligns with green chemistry principles, utilizing non-toxic solvents and catalysts to minimize environmental impact .
Key parameters in the synthesis include:
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide features a distinctive five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The presence of an amino group at position 5 and a dimethylcarboxamide group at position 4 contributes to its chemical reactivity .
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide can participate in various chemical reactions:
The products formed depend on the specific reagents and conditions used. For instance:
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide acts primarily as a covalent inhibitor targeting fibroblast growth factor receptors (FGFRs). The mechanism involves:
The compound binds to specific sites on FGFRs, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival .
This inhibition affects cellular functions such as gene expression and metabolism, potentially leading to reduced tumor growth in cancer models .
5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide has several scientific applications:
It has been explored as a potential therapeutic agent in oncology due to its ability to inhibit FGFR signaling pathways, which are often dysregulated in cancer .
The compound serves as a valuable reagent in synthetic chemistry for constructing complex heterocyclic compounds through various cyclization reactions .
Its unique structural attributes make it suitable for developing novel materials with specific electronic or optical properties.
Pyrazole derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms (N1 and N2 positions) and three carbon atoms (C3, C4, C5). This unique arrangement creates an electron-rich aromatic system with six delocalized π-electrons that confer remarkable stability and distinctive reactivity patterns [1] [5]. The pyrazole scaffold exhibits amphoteric properties due to the presence of both pyrrole-like (acidic) and pyridine-like (basic) nitrogen atoms within the same ring system [5]. This electronic duality enables diverse chemical transformations, positioning pyrazoles as versatile synthons for constructing complex molecular architectures. The positional reactivity of the pyrazole ring is highly dependent on substituent effects: electrophilic substitution preferentially occurs at the C4 position, while nucleophilic attack favors C3 and C5 positions [3] [6]. The adjacent nitrogen atoms facilitate strong hydrogen-bonding interactions, enabling pyrazoles to form stable supramolecular assemblies including dimers, trimers, and catemers in solid-state structures [5]. These structural characteristics underpin the widespread pharmaceutical utility of pyrazole derivatives, exemplified by commercial drugs such as celecoxib (anti-inflammatory), rimonabant (anti-obesity), and betazole (H2-receptor agonist) [1] [3].
The investigation of aminopyrazole chemistry commenced with Ludwig Knorr's pioneering work in 1883, when he first reported the synthesis of phenylpyrazole derivatives through the condensation of β-diketones with phenylhydrazine [6]. This foundational Knorr pyrazole synthesis established the conceptual framework for subsequent aminopyrazole chemistry. The discovery of the first natural pyrazole, 1-pyrazole-alanine, isolated from watermelon seeds in 1959, demonstrated the biological relevance of this heterocyclic system [1]. Throughout the mid-20th century, synthetic efforts focused on developing regioselective approaches to 4- and 5-aminopyrazole derivatives, recognizing their potential as precursor molecules for fused heterocyclic systems [4]. The structural resemblance of 5-aminopyrazoles to purine bases in DNA and RNA sparked significant interest in their medicinal applications [2]. By the 1990s, numerous pharmacologically active 5-aminopyrazole derivatives had been developed, including AZD1152 (an Aurora-B kinase inhibitor that entered clinical trials for cancer therapy) and potent corticotropin-releasing factor (CRF-1) receptor antagonists [4] [7]. The evolution of 5-aminopyrazole chemistry reflects a broader trend in pharmaceutical research: the strategic incorporation of structural versatility and hydrogen-bonding capacity into heterocyclic templates to enhance interactions with biological targets [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: